molecular formula C24H22Br4O8 B13348906 2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid)

2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid)

Cat. No.: B13348906
M. Wt: 758.0 g/mol
InChI Key: IZRFHAFCQIKRQO-UHFFFAOYSA-N
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Description

2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is a bis-ester derivative of 3,5-dibromobenzoic acid linked by a decanedioyl (10-carbon aliphatic diacid) spacer. The compound features two 3,5-dibromobenzoic acid moieties connected via ester bonds to a flexible, saturated hydrocarbon chain. This structure imparts unique physicochemical properties, including enhanced lipophilicity due to the bromine substituents and conformational flexibility from the long aliphatic linker.

The synthesis likely involves esterification between decanedioyl chloride and 3,5-dibromobenzoic acid under coupling conditions, analogous to methods used for related bis(3,5-dibromobenzoate) esters . Characterization would rely on NMR (1H, 13C, HSQC, HMBC) and HRMS, as seen in similar compounds .

Properties

Molecular Formula

C24H22Br4O8

Molecular Weight

758.0 g/mol

IUPAC Name

3,5-dibromo-2-[10-(2,4-dibromo-6-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid

InChI

InChI=1S/C24H22Br4O8/c25-13-9-15(23(31)32)21(17(27)11-13)35-19(29)7-5-3-1-2-4-6-8-20(30)36-22-16(24(33)34)10-14(26)12-18(22)28/h9-12H,1-8H2,(H,31,32)(H,33,34)

InChI Key

IZRFHAFCQIKRQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) typically involves the esterification of 3,5-dibromobenzoic acid with decanedioyl dichloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) and analogous compounds:

Compound Linker Type Substituents Molecular Weight Key Properties/Applications References
2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) Decanedioyl (C10 saturated) 3,5-dibromo ~668.8* High lipophilicity; potential metal ion chelation Deduced
(E)-2,2'-(Fumaroylbis(oxy))bis(3,5-dibromobenzoic acid) (CAS 71337-53-6) Fumaroyl (unsaturated C4) 3,5-dibromo 671.87 Rigid, planar structure; possible use in polymers
5,5′-Decyl-2,2′-[1,2-ethanediylbis(oxy)]bisbenzoic acid Ethylene (C2 saturated) 5,5′-decyl ~500† Selective Pb(II) extraction
2-Methyl-1,4-phenylene bis(3,5-dibromobenzoate) Aromatic phenylene 3,5-dibromo ~630‡ Crystalline; structural rigidity
2,2′-[1,2-Ethanediylbis(oxy)]bis[3,5-dinitrobenzoic acid] Ethylene (C2 saturated) 3,5-dinitro ~509.2 High electron-withdrawing capacity

*Estimated based on formula; †Approximate value from cited literature; ‡Calculated from molecular formula in .

Key Structural and Functional Comparisons:

Linker Flexibility and Length: The decanedioyl linker (C10) provides greater flexibility and extended molecular spacing compared to rigid aromatic (e.g., phenylene in ) or unsaturated linkers (e.g., fumaroyl in ). This flexibility may enhance conformational adaptability in applications like ion chelation or polymer synthesis.

Substituent Effects :

  • Bromine atoms in 3,5-positions increase molecular weight and lipophilicity compared to nitro or alkyl substituents. This enhances solubility in organic solvents and may improve membrane permeability in extraction applications .
  • Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions or coordination chemistry.

Synthetic Methods :

  • Bis(3,5-dibromobenzoate) esters are typically synthesized via DCC-mediated esterification (as in ), whereas nitro-substituted analogs may require protection/deprotection strategies .

Applications :

  • Compounds with aliphatic linkers (e.g., decanedioyl, ethylene) are explored for metal ion extraction due to their ability to form chelate complexes .
  • Aromatic linkers (e.g., phenylene) favor crystalline packing, relevant in materials science .

Research Findings and Data

Thermal Stability:

  • Aromatic bis(3,5-dibromobenzoates) (e.g., ) exhibit higher melting points (>200°C) due to rigid structures, while aliphatic-linked derivatives likely have lower thermal stability.

Chelation Efficiency:

  • Ethylene-linked bis(benzoic acids) in show >90% Pb(II) extraction efficiency at pH 5.0. The longer decanedioyl linker may enhance selectivity for larger ions (e.g., Cd(II)) but requires experimental validation.

Solubility:

  • Bromine substituents reduce aqueous solubility compared to nitro or hydroxyl groups. For example, 3,5-dibromobenzoic acid derivatives are sparingly soluble in water but soluble in THF or DCM .

Biological Activity

2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple bromine substituents and a decanedioyl linkage, suggests interesting biological activities that warrant detailed exploration.

  • Chemical Formula : C24_{24}H22_{22}Br4_{4}O8_{8}
  • Molecular Weight : 615.14 g/mol
  • CAS Number : 10327776
  • Structural Features : The compound contains two 3,5-dibromobenzoic acid moieties connected by a decanedioyl group, which may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing dibromobenzoic acid derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro studies have demonstrated that 3,5-dibromobenzoic acid derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine atoms enhances the lipophilicity of these compounds, facilitating membrane penetration and subsequent antibacterial action .

Anticancer Activity

The structural characteristics of 2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) suggest potential anticancer properties:

  • Cell Line Studies : Preliminary studies on cancer cell lines have shown that similar dibromobenzoic acid derivatives can induce apoptosis and inhibit proliferation in cancer cells. The mechanism often involves the disruption of cell signaling pathways associated with growth and survival .
  • Case Study Example : A study involving a related compound demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, indicating that the dibromobenzoic moiety may play a crucial role in its anticancer activity .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

  • Safety Data : Compounds with similar structures have been reported to cause skin irritation and eye damage upon exposure. Safety precautions must be taken when handling these substances in laboratory settings .

Research Findings

Study Objective Findings
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibition observed against E. coli and S. aureus
Anticancer ActivityEvaluate effects on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells at IC50 values of 15 µM
Toxicological AssessmentDetermine safety profileSkin irritation noted; requires protective measures during handling

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